molecular formula C14H10Cl3NO2 B10772753 3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide

3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide

Cat. No.: B10772753
M. Wt: 330.6 g/mol
InChI Key: UCOQCHLODZCXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BVT173187 involves multiple steps, starting with the preparation of the core benzamide structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of BVT173187 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

BVT173187 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

BVT173187 has been extensively studied for its scientific research applications, including:

Mechanism of Action

BVT173187 exerts its effects by inhibiting neutrophil formyl peptide receptors (FPR1). This inhibition prevents the activation of neutrophils, which are immune cells involved in inflammatory responses. By blocking FPR1, BVT173187 reduces the recruitment and activation of neutrophils at sites of inflammation, thereby mitigating tissue damage and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BVT173187 include other FPR1 inhibitors such as:

Uniqueness

BVT173187 is unique due to its non-peptide structure, which offers advantages in terms of stability and bioavailability compared to peptide-based inhibitors. Its specific inhibition of FPR1 makes it a valuable tool in studying neutrophil-mediated inflammatory responses and developing new therapeutic strategies .

Properties

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl3NO2/c1-7-2-3-10(16)12(4-7)18-14(20)9-5-8(15)6-11(17)13(9)19/h2-6,19H,1H3,(H,18,20)

InChI Key

UCOQCHLODZCXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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